molecular formula C14H10FNO4 B6392952 3-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% CAS No. 1262008-36-5

3-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95%

Cat. No. B6392952
CAS RN: 1262008-36-5
M. Wt: 275.23 g/mol
InChI Key: YUDQNAIEZLOZQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid (3-FMPPA) is a powerful and highly selective inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). It is a small molecule that has been used in a variety of laboratory experiments to study the structure and function of DHODH and other related enzymes. 3-FMPPA has been found to be effective in inhibiting DHODH and has been used in a variety of laboratory experiments to study the structure and function of DHODH and other related enzymes.

Scientific Research Applications

3-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% has been used in several scientific research applications, such as the study of DHODH structure and function, the study of immune system regulation, and the study of cancer cell metabolism. 3-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% has also been used to study the regulation of cell cycle progression, the regulation of gene expression, and the regulation of apoptosis. In addition, 3-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% has been used to study the regulation of mitochondrial biogenesis and the regulation of metabolic pathways.

Mechanism of Action

3-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% is an inhibitor of DHODH, which is an enzyme involved in the production of pyrimidine nucleotides. DHODH catalyzes the oxidation of dihydroorotate to orotate, which is necessary for the production of pyrimidine nucleotides. 3-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% binds to the active site of DHODH and inhibits its activity, thereby preventing the production of pyrimidine nucleotides.
Biochemical and Physiological Effects
3-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% has been found to inhibit DHODH activity in a variety of cell types, including human cells. Inhibition of DHODH activity by 3-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% has been found to have a variety of biochemical and physiological effects, including the inhibition of cell growth, the inhibition of cell cycle progression, and the inhibition of apoptosis. In addition, 3-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% has been found to inhibit the production of pyrimidine nucleotides, which are necessary for DNA synthesis.

Advantages and Limitations for Lab Experiments

3-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% has several advantages for laboratory experiments, including its high selectivity for DHODH inhibition, its low toxicity, and its stability in aqueous solutions. Additionally, 3-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% can be easily synthesized and purified, and it is widely available. The main limitation of 3-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% is its lack of specificity, as it can also inhibit other enzymes involved in the production of pyrimidine nucleotides.

Future Directions

Given the broad range of potential applications of 3-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95%, there are many potential future directions for research. These include further studies on the mechanism of action of 3-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95%, the development of more specific inhibitors of DHODH, and the use of 3-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% to study the regulation of metabolic pathways. In addition, 3-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% could be used to study the regulation of cell cycle progression, the regulation of gene expression, and the regulation of apoptosis. Finally, 3-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% could be used to study the regulation of mitochondrial biogenesis and the regulation of metabolic pathways.

Synthesis Methods

3-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% can be synthesized from the reaction of 3-fluoro-4-methoxycarbonylphenyl acetic acid and pyridine. This reaction is catalyzed by a palladium catalyst in the presence of an oxidizing agent, such as hydrogen peroxide. The reaction is carried out under an inert atmosphere and the product can be purified by column chromatography.

properties

IUPAC Name

3-(3-fluoro-4-methoxycarbonylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO4/c1-20-14(19)10-5-4-8(7-11(10)15)9-3-2-6-16-12(9)13(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDQNAIEZLOZQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=C(N=CC=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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